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Compound of Interest

1,6-Dioxaspiro[4.5]decan-2-
Compound Name:
ylmethanol

Cat. No.: B156086

Introduction

Spiroketals are a class of organic compounds characterized by a spirocyclic structure
containing two heterocyclic rings linked by a single tetrahedral carbon atom, with each ring
containing an oxygen atom attached to the central carbon.[1] This structural motif is prevalent
in a wide array of natural products, including pheromones, toxins, and antibiotics, and is of
significant interest in medicinal chemistry and drug development due to its conformational
rigidity and three-dimensional complexity.[1][2][3] The precise stereochemical arrangement of
spiroketals is crucial for their biological activity, making their detailed structural characterization
a critical aspect of research and development.

This document provides detailed application notes and experimental protocols for the key
analytical techniques used to characterize spiroketals: Nuclear Magnetic Resonance (NMR)
Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chiral High-Performance
Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is the most powerful technique for the structural elucidation of spiroketals in
solution.[4][5] One-dimensional (1D) *H and 3C NMR spectra provide fundamental information
about the molecular framework. The chemical shift of the spiroketal carbon (typically & 95-110
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ppm in 3C NMR) is a key diagnostic signal.[6] Two-dimensional (2D) NMR experiments, such
as COSY, HSQC, HMBC, and NOESY, are indispensable for unambiguously assigning all
proton and carbon signals and determining the relative stereochemistry. NOESY (Nuclear
Overhauser Effect Spectroscopy) experiments are particularly crucial for establishing through-
space proximities between protons, which helps in defining the conformation and
stereochemical relationships around the spirocyclic core.[6]

Experimental Protocol: 2D NMR Analysis of a Spiroketal
e Sample Preparation:

o Dissolve 5-10 mg of the purified spiroketal sample in approximately 0.6 mL of a suitable
deuterated solvent (e.g., CDCls, CeDs, DMSO-ds).[5] The choice of solvent is critical to
avoid signal overlap with the analyte.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 0.00 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.[7]
¢ Instrument Setup:
o The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]
o Tune and shim the probe to ensure a homogeneous magnetic field.
o Set the sample temperature, typically to 298 K (25 °C).
o Data Acquisition:

o H NMR: Acquire a standard 1D proton spectrum to assess sample purity and signal
dispersion.

o 13C NMR: Acquire a proton-decoupled 13C spectrum to identify the number of unique

carbon environments.

o COSY (Correlation Spectroscopy): This experiment identifies proton-proton (*H-tH) spin-
spin coupling networks, revealing adjacent protons.
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o HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly
bonded 'H and 13C nuclei, allowing for the assignment of protons to their attached
carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range
(2-3 bond) correlations between *H and 13C nuclei, which is crucial for piecing together the
carbon skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-
space correlations between protons that are close to each other (typically < 5 A), providing
critical information about the 3D structure and stereochemistry. A mixing time of around
400 ms is often used.[6]

o Data Processing and Interpretation:

o Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This
includes Fourier transformation, phase correction, and baseline correction.

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

[9]

o Analyze the 2D spectra to assign all proton and carbon signals and build the molecular
structure. Use NOESY data to confirm the relative configuration at the stereocenters.

Data Presentation: Representative NMR Data for a[10][11] Spiroketal
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Key Key
o HMBC NOESY
. o 2C Oo'H Multiplicit . .
Position ( ) ( | J (Hz) Correlatio Correlatio
m m
S i J ns (*H - ns (*H -
13C) 1H)
C1 107.1 - - - H2, H5a -
Cc2 65.4 3.85 dd 8.0,4.0 C1,C3 H3, H4a
C3 72.1 4.10 m - C2,C4 H2, H4b
C4 35.2 1.95,1.70 m - C3,C5 H3, H5a
C5 68.9 4.25 t 7.5 C1,C4,C6 H4a,Hb6
C6 75.3 3.95 m - C5,C7 H5a, H7
Cc7 30.1 1.80, 1.60 m - C6, C8 H6, H8
C8 255 1.50 m - C7,C9 H7, H9
C9 62.0 3.60 t 6.5 C8,C1 H8

Note: Data is hypothetical and for illustrative purposes.
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Caption: Workflow for Spiroketal Structure Elucidation by NMR.

Mass Spectrometry (MS)

Application Note:
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Mass spectrometry is a vital tool for determining the molecular weight and elemental
composition of spiroketals.[12] High-resolution mass spectrometry (HR-MS) provides highly
accurate mass measurements, allowing for the determination of the molecular formula.[13]
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS),
involves collision-induced dissociation (CID) to generate characteristic fragmentation patterns.
[13] These patterns provide valuable structural information, helping to identify the different ring
systems and substituent groups within the spiroketal moiety.

Experimental Protocol: LC-HR-MS/MS Analysis
e Sample Preparation:

o Prepare a stock solution of the spiroketal sample at a concentration of approximately 0.1
mg/mL in a solvent compatible with the chromatography method (e.g., methanol,
acetonitrile).[11]

o Perform serial dilutions to a final concentration suitable for injection (e.g., 1-10 pg/mL).
o Filter the sample through a 0.22 pum syringe filter to remove any particulate matter.

o Chromatography:
o Use a suitable HPLC or UHPLC system coupled to the mass spectrometer.

o Select a column appropriate for the analyte's polarity (e.g., C18 reversed-phase column).

[6]

o Develop a gradient elution method using mobile phases such as water with 0.1% formic
acid (A) and acetonitrile with 0.1% formic acid (B) to achieve good separation.

e Mass Spectrometry:

o The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF
(Quadrupole Time-of-Flight) or Orbitrap instrument.[6]

o Use a suitable ionization source, typically Electrospray lonization (ESI) in positive ion
mode, as spiroketals can be readily protonated.[14]
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o Full Scan MS: Acquire data over a mass range appropriate for the expected molecular
weight (e.g., m/z 100-1000) to determine the accurate mass of the protonated molecule
[M+H]*.

o Tandem MS (MS/MS): Perform data-dependent acquisition where the most intense ions
from the full scan are selected for fragmentation. Apply collision energy to induce
fragmentation and record the resulting product ion spectra.

o Data Analysis:

o Determine the elemental composition from the accurate mass of the precursor ion using
the instrument's software.

o Analyze the MS/MS spectra to identify characteristic fragment ions. Propose
fragmentation pathways that are consistent with the proposed spiroketal structure.

Data Presentation: Representative HR-MS and MS/MS Data

Mass Error Proposed
lon Calculated m/lz Measured m/z

(ppm) Formula
[M+H]*+ 201.1121 201.1123 1.0 C10H1704
Fragment 1 183.1016 183.1018 1.1 C10H1503
Fragment 2 141.0859 141.0860 0.7 CsH1302
Fragment 3 99.0441 99.0442 1.0 CsH702

Note: Data is hypothetical and for illustrative purposes.
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Caption: Generalized Fragmentation Pathway of a Spiroketal in MS/MS.

X-ray Crystallography

Application Note:

X-ray crystallography provides the most definitive and unambiguous method for determining
the three-dimensional structure of a molecule, including the absolute stereochemistry.[15][16]
The technique requires a single, high-quality crystal of the spiroketal. By analyzing the
diffraction pattern of X-rays passing through the crystal, a detailed electron density map can be
generated, from which the precise positions of all atoms in the crystal lattice can be
determined.[17] This provides unequivocal proof of the molecular structure, bond lengths, bond
angles, and conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
o Crystallization:

o The primary challenge is to grow a single crystal of suitable size and quality (typically >0.1
mm in all dimensions).[16]

o Screen various crystallization techniques, including:
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o

= Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture and
allow the solvent to evaporate slowly in a loosely covered vial.[18]

» Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is
then placed in a larger sealed container with a less polar "anti-solvent.” The anti-solvent
slowly diffuses into the compound's solution, reducing its solubility and inducing
crystallization.

» Cooling: Prepare a saturated solution of the compound at an elevated temperature and
allow it to cool slowly to room temperature or below.[19]

The choice of solvent is critical; common solvents include hexane, ethyl acetate,
methanol, and dichloromethane.[18]

o Crystal Mounting and Data Collection:

o

Carefully select a well-formed single crystal under a microscope and mount it on a
goniometer head.[20]

Place the mounted crystal on the diffractometer, which is equipped with an X-ray source
(e.g., Mo or Cu Ka radiation) and a detector.[20]

The crystal is often cooled to a low temperature (e.g., 100 K) using a cryostream to
minimize thermal vibrations and improve data quality.

The instrument rotates the crystal while irradiating it with X-rays, and the diffraction pattern
is recorded at hundreds of different orientations.[16]

e Structure Solution and Refinement:

Process the raw diffraction data to determine the unit cell dimensions and space group.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the electron density.

Refine the structural model against the experimental data, adjusting atomic positions and
thermal parameters to achieve the best fit between the calculated and observed diffraction
patterns.
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Data Presentation: Representative Crystallographic Data

Parameter Value
Empirical Formula C10H1604
Formula Weight 200.23
Crystal System Orthorhombic
Space Group P212121

a, b, c(A) 8.123(4), 10.456(5), 12.012(6)
o B,y (%) 90, 90, 90

Volume (A3) 1021.5(9)

z 4

R-factor (R1) 0.035

Goodness-of-fit (GOF) 1.05

Note: Data is hypothetical and for illustrative purposes.
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Caption: Workflow for Single-Crystal X-ray Crystallography.
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Chiral High-Performance Liquid Chromatography
(HPLC)

Application Note:

Many spiroketals are chiral, and their different enantiomers or diastereomers can exhibit
distinct biological activities. Chiral HPLC is the primary technique for separating and quantifying
the stereoisomers of a spiroketal.[21][22] The separation is achieved using a chiral stationary
phase (CSP), which interacts differently with each enantiomer, leading to different retention
times.[23] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used
and are effective for a broad range of chiral compounds, including spiroketals.[24] This
technique is essential for determining the enantiomeric excess (ee) or diastereomeric ratio (dr)
of a synthetic sample and for isolating pure stereoisomers for further study.

Experimental Protocol: Chiral HPLC Method Development
e Sample Preparation:

o Dissolve the spiroketal sample in a solvent compatible with the mobile phase at a
concentration of approximately 1 mg/mL.

o Filter the solution through a 0.45 pum syringe filter.
e Column and Mobile Phase Screening:

o Select a set of chiral columns with different stationary phases (e.g., CHIRALPAK® series).
[21]

o Begin screening with common normal-phase mobile phases, such as mixtures of hexane
and isopropanol, or reversed-phase mobile phases like acetonitrile and water.[25]

o Run an isocratic elution for each column/mobile phase combination and monitor the
separation of isomers using a UV detector at an appropriate wavelength.

¢ Method Optimization:
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o Once patrtial separation is achieved, optimize the mobile phase composition. For normal
phase, vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol).

o Adjust the flow rate (typically 0.5-1.0 mL/min for analytical columns) to improve resolution
and analysis time.

o Vary the column temperature, as this can significantly affect selectivity.

e Quantification:

o Once a baseline separation is achieved, inject a known concentration of the racemic or
diastereomeric mixture.

o Integrate the peak areas for each isomer.

o Calculate the enantiomeric excess (ee) or diastereomeric ratio (dr) using the peak areas.
For enantiomers: ee (%) = [|Areax - Areaz| / (Areax + Areaz)] x 100.

Data Presentation: Representative Chiral HPLC Separation Data

Retention Time

Isomer . Peak Area Resolution (Rs)
(min)

(R,S)-Spiroketal 10.2 45,100

(S,R)-Spiroketal 12.5 44,950 2.1

Column: CHIRALPAK® AD-H; Mobile Phase: Hexane/lsopropanol (90:10); Flow Rate: 1.0
mL/min; Detection: UV at 210 nm. Note: Data is hypothetical and for illustrative purposes.
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Caption: Principle of Enantiomer Separation by Chiral HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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